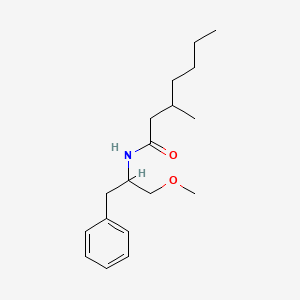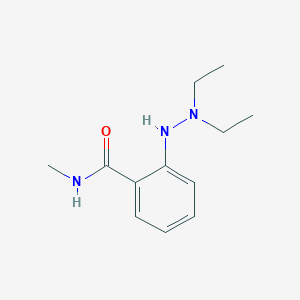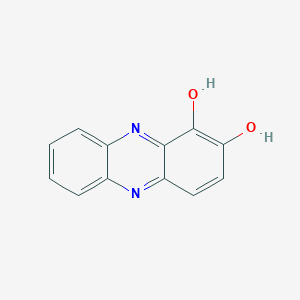
5,10-Dihydrophenazine-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10-Dihydrophenazine-1,2-dione is a member of the phenazine family, characterized by its nitrogen-containing heterocyclic structure. This compound is notable for its applications in various fields, including organic electronics and battery technology, due to its unique electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5,10-Dihydrophenazine-1,2-dione can be synthesized through a one-pot reaction involving catechol and a 1,2-diaminoaryl compound. This reaction typically requires one of the reactants to be in at least 50% molar stoichiometric excess . The reaction conditions are commercially viable and yield high amounts of the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar one-pot reactions. The process is optimized to ensure high yield and purity, making it suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 5,10-Dihydrophenazine-1,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its unique electronic structure, which allows for easy electron transfer.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium dithionite is often used as a reducing agent.
Substitution: Various nucleophiles can be used to substitute hydrogen atoms in the phenazine ring.
Major Products: The major products formed from these reactions include substituted phenazines and other derivatives that retain the core phenazine structure .
Applications De Recherche Scientifique
5,10-Dihydrophenazine-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Acts as a bacterial xenobiotic metabolite, playing a role in microbial metabolism.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of organic cathode materials for rechargeable batteries, offering high capacity and stability
Mécanisme D'action
The mechanism of action of 5,10-Dihydrophenazine-1,2-dione involves its redox activity. The compound can undergo electron transfer reactions, which are crucial for its function in various applications. In biological systems, it acts as a redox-active molecule, influencing cellular processes through its ability to accept and donate electrons .
Comparaison Avec Des Composés Similaires
Phenazine: The parent compound of 5,10-Dihydrophenazine-1,2-dione, known for its broad-spectrum antibiotic properties.
5,10-Dialkyl-5,10-dihydrophenazines: These derivatives are used in electrochromic systems and as dyes.
2,3,7,8-Tetraamino-5,10-dihydrophenazine-1,4,6,9-tetraone: Used in zinc batteries due to its enhanced electrical conductivity.
Uniqueness: this compound stands out due to its specific electronic properties, making it highly suitable for applications in organic electronics and energy storage systems. Its ability to undergo various chemical reactions also adds to its versatility in scientific research and industrial applications .
Propriétés
Numéro CAS |
856993-35-6 |
|---|---|
Formule moléculaire |
C12H8N2O2 |
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
phenazine-1,2-diol |
InChI |
InChI=1S/C12H8N2O2/c15-10-6-5-9-11(12(10)16)14-8-4-2-1-3-7(8)13-9/h1-6,15-16H |
Clé InChI |
VSFGGPAWSZWOTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3C=CC(=C(C3=N2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



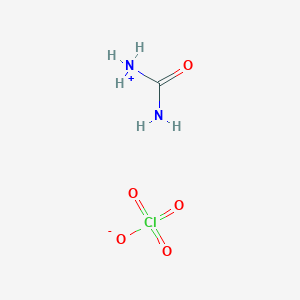
![4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14400020.png)
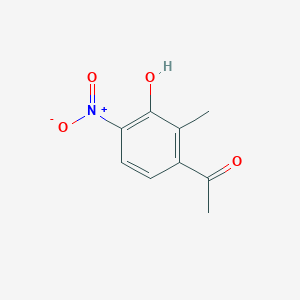
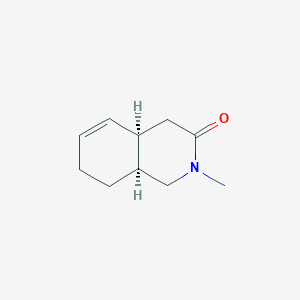
![3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid](/img/structure/B14400042.png)
![2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14400045.png)
![7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL](/img/structure/B14400055.png)

![3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14400060.png)

